Lithium Isotope Separation Factor: Benzo-15-crown-5 vs. 12-Crown-4 and Dicyclohexano-18-Crown-6
In lithium isotope extraction studies, benzo-15-crown-5 ether demonstrates a separation factor of α = 1.042 at 0°C, which is superior to dicyclohexano-18-crown-6 (α = 1.024) but lower than the smaller-ring 12-crown-4 (α = 1.057) [1]. Notably, the enthalpy change (ΔH°) for benzo-15-crown-5 is greater in absolute value than for substituted 15-crown-5 analogs (tolyloxymethyl- and lauryloxymethyl-), indicating that benzo-15-crown-5 has the potential to achieve larger separation factors under optimized conditions [1].
| Evidence Dimension | Lithium isotope (⁶Li/⁷Li) separation factor (α) |
|---|---|
| Target Compound Data | α = 1.042 (benzo-15-crown-5) |
| Comparator Or Baseline | 12-crown-4: α = 1.057; dicyclohexano-18-crown-6: α = 1.024; lauryloxymethyl-15-crown-5: α = 1.041; tolyloxymethyl-15-crown-5: α = 1.043 |
| Quantified Difference | Benzo-15-crown-5 α exceeds dicyclohexano-18-crown-6 by +0.018 (1.8% relative improvement); falls below 12-crown-4 by −0.015 (1.4% relative difference) |
| Conditions | Liquid-liquid extraction at 0°C; crown ethers as extractants |
Why This Matters
For lithium isotope enrichment applications, the selection between benzo-15-crown-5 and alternative crown ethers directly impacts single-stage separation efficiency, with dicyclohexano-18-crown-6 being demonstrably inferior for this specific purpose despite its larger distribution coefficient.
- [1] Nishizawa, K.; Takano, T.; Ikeda, I.; Okahara, M. Extractive Separation of Lithium Isotopes by Crown Ethers. Sep. Sci. Technol. 1988, 23, 333–345. View Source
